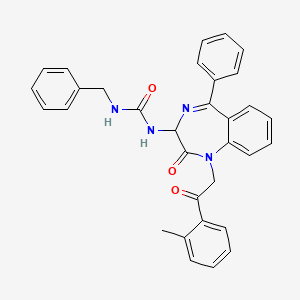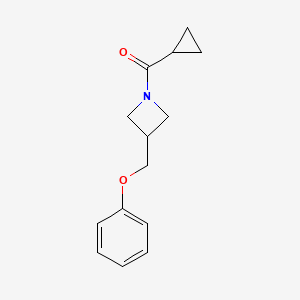
Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition
Cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA), which plays a significant role in various physiological processes. These compounds exhibited excellent inhibitory effects in the low nanomolar range against human CA isoenzymes, highlighting their potential for therapeutic applications in conditions where CA activity modulation is beneficial (Boztaş et al., 2015).
Antitumor Activities
Cyclopropyl-containing compounds have been studied for their antitumor activities. For instance, 2-cyclopropylindoloquinones and their analogues demonstrated significant cytotoxicity against hypoxic cells in vitro, and some compounds showed antitumor activity both as single agents and in combination with radiation. This suggests their potential as novel antitumor agents, highlighting the importance of cyclopropyl moieties in enhancing the efficacy of chemotherapeutic drugs (Naylor et al., 1997).
Chemical Reactions and Synthesis
The study of cyclopropyl compounds extends to their use in chemical synthesis and understanding reaction mechanisms. For example, the palladium-catalyzed decarboxylative cyclopropanation of 2-alkylidenetrimethylene carbonates with isocyanates forms oxazolidinones of (1-aminocyclopropyl)methanols with high selectivity. This demonstrates the role of cyclopropyl compounds in facilitating specific chemical transformations, contributing to the development of synthetic methodologies for producing complex molecules (Shintani et al., 2011).
Direcciones Futuras
Research on imidazole-containing compounds, including derivatives of 1,3-diazole like Cyclopropyl(3-(phenoxymethyl)azetidin-1-yl)methanone, continues to expand. These compounds exhibit diverse biological activities and have potential applications in drug development. Further investigations are needed to explore their therapeutic potential and optimize their properties .
Mecanismo De Acción
Target of Action
It is used as a reagent for synthesizing esomeprazole analogs . Esomeprazole is a proton pump inhibitor used to reduce stomach acid, suggesting that this compound may also target proton pumps or related enzymes.
Mode of Action
Esomeprazole works by irreversibly blocking the H+/K+ ATPase in the stomach’s parietal cells, thereby reducing gastric acid secretion .
Biochemical Pathways
By inhibiting the H+/K+ ATPase, it prevents the final step in gastric acid production, thereby reducing stomach acidity .
Result of Action
If it acts similarly to esomeprazole, it would result in a decrease in gastric acid secretion, leading to an increase in gastric pH .
Propiedades
IUPAC Name |
cyclopropyl-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(12-6-7-12)15-8-11(9-15)10-17-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDUFCFZATVCRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)
![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)
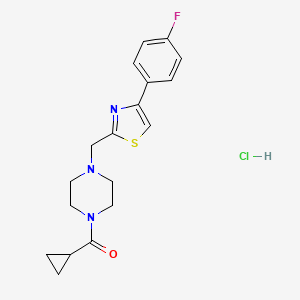

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)
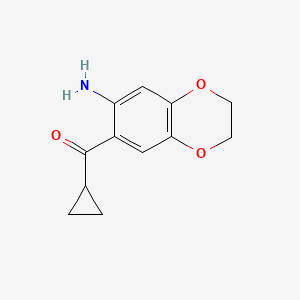
![4-bromo-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2481689.png)

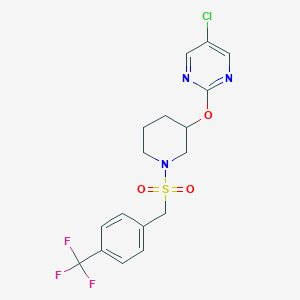
![N-(4-cyanooxan-4-yl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2481695.png)

